9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative characterized by:
- 9-Acetyloxy group: A key substituent influencing reactivity and stability.
- 3-(2-Chloroethyl) side chain: Critical for alkylation reactions in drug synthesis.
- 2-Methyl group: Enhances steric and electronic properties of the core structure.
It serves as a pivotal intermediate in synthesizing antipsychotics like risperidone and paliperidone, where its acetyloxy group acts as a protective moiety during multi-step syntheses .
Properties
IUPAC Name |
[3-(2-chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-8-10(5-6-14)13(18)16-7-3-4-11(12(16)15-8)19-9(2)17/h11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKQHEMGZSWSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)OC(=O)C)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves several steps. One common method includes the reaction of 2-aminobenzimidazole with an aldehyde and cyanoacetamide in aqueous media under catalyst-free conditions . This method is environmentally benign and provides excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can undergo substitution reactions, particularly at the chloroethyl group, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 9
Key Insights :
- Acetyloxy vs. Hydroxy : The acetyloxy group improves synthetic handling by preventing premature oxidation or degradation, whereas the hydroxy form is pharmacologically active .
- Benzyloxy : Offers superior stability in alkaline environments compared to acetyloxy, but requires additional deprotection steps .
Variations at Position 3 (Side Chain)
Key Insights :
Core Structure Modifications
Biological Activity
9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 1117803-76-5) is a synthetic compound with potential biological activity. Its structure suggests possible interactions with biological targets relevant to cancer therapy and other medical applications. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17ClN2O3
- Molecular Weight : 284.739 g/mol
- IUPAC Name : [3-(2-chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] acetate
- SMILES Notation : CC(=O)OC1CCCN2C(=O)C(=C(C)N=C12)CCCl
Antitumor Activity
The compound's structural features suggest it may exhibit antitumor properties. The presence of the chloroethyl group is known to enhance cytotoxicity against cancer cells by forming DNA cross-links. This mechanism is similar to that of established chemotherapeutic agents such as alkylating agents.
Case Study:
A study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines. For instance, a related pyrido[1,2-a]pyrimidine derivative exhibited IC50 values in the low micromolar range against human tumor cell lines (e.g., Mia PaCa-2 and PANC-1) .
The proposed mechanism of action for this compound includes:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : The compound could trigger apoptotic pathways in cancer cells.
In Vitro Studies
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways:
- Activation of caspases.
- Upregulation of pro-apoptotic proteins.
These findings suggest that this compound may possess similar properties.
In Vivo Studies
Preliminary in vivo studies on related compounds have indicated promising results in tumor reduction and improved survival rates in animal models. For example:
- A study involving a pyrido[1,2-a]pyrimidine derivative showed a significant reduction in tumor size when administered at specific dosages .
Toxicity and Safety Profile
While the compound shows potential therapeutic benefits, its safety profile must be evaluated. Compounds with similar structures have been reported to exhibit toxicity at higher concentrations:
- Acute Toxicity : Symptoms may include gastrointestinal distress and hematological changes.
A thorough examination of the toxicity profile is essential for advancing this compound into clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
